molecular formula C26H20FN5O3S B2476373 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 852167-65-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2476373
CAS No.: 852167-65-8
M. Wt: 501.54
InChI Key: CKQKOQOSMFVVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4-benzodioxin moiety linked via an acetamide bridge to a 1,2,4-triazole ring substituted with a 4-fluorophenyl group at position 4 and a 1H-indol-3-yl group at position 3.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN5O3S/c27-16-5-8-18(9-6-16)32-25(20-14-28-21-4-2-1-3-19(20)21)30-31-26(32)36-15-24(33)29-17-7-10-22-23(13-17)35-12-11-34-22/h1-10,13-14,28H,11-12,15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQKOQOSMFVVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The initial reaction with sulfonyl chlorides leads to the formation of sulfonamide derivatives, which are then further reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target compound. Analytical techniques such as proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) are employed to confirm the structure of the synthesized compounds .

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on key enzymes associated with diabetes and neurodegenerative diseases:

  • α-Glucosidase Inhibition : The synthesized derivatives were screened for their ability to inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. Compounds demonstrated varying degrees of inhibition, suggesting potential use in managing Type 2 diabetes mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : Some derivatives also showed promising activity against acetylcholinesterase, indicating potential therapeutic applications in Alzheimer's disease .

Antimicrobial Activity

The compound's derivatives were tested against various microbial strains. Preliminary results indicate that certain modifications enhance antimicrobial properties:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
7aS. aureus2 µg/mL
7bE. faecium4 µg/mL
7cC. albicans8 µg/mL

These findings suggest that structural modifications can lead to enhanced antimicrobial efficacy .

Anticancer Activity

The anticancer potential of the compound was assessed using various cancer cell lines:

Cell LineCompoundIC50 (µM)
Caco-27d10
A5497e15
HCT1167f12

The results indicate that specific derivatives exhibit significant cytotoxicity against colorectal and lung cancer cell lines, supporting further exploration for cancer therapeutics .

Case Studies

Several case studies have reported on the biological activities of similar compounds derived from the benzodioxin scaffold:

  • Antidiabetic Effects : A study evaluating a series of benzodioxin sulfonamides found that modifications at the N-position significantly enhanced α-glucosidase inhibition compared to parent compounds .
  • Neuroprotective Properties : Another investigation highlighted that compounds with indole and triazole moieties exhibited neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cells .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Enzyme Inhibition Studies

Recent studies have demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant enzyme inhibitory activity. For instance, a study synthesized various sulfonamides containing benzodioxane and acetamide moieties and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The results indicated that these compounds could potentially be developed as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) due to their ability to inhibit these key enzymes involved in carbohydrate metabolism and neurotransmission respectively .

1.2 Anti-inflammatory Properties

Molecular docking studies have suggested that compounds with similar structures may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests a potential application for this compound in treating inflammatory conditions .

Structural and Functional Insights

2.1 Chemical Structure Analysis

The compound features a complex structure that integrates a benzodioxane moiety with a triazole ring linked through a sulfanyl group. This unique combination enhances its potential biological activity by allowing multiple interaction sites with biological targets. The molecular formula is C20H19N5O3SC_{20}H_{19}N_{5}O_{3}S, and it possesses a molecular weight of approximately 375.4 g/mol .

2.2 Synthesis Pathways

The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives and involves the formation of sulfonamide linkages. The methodology typically includes the use of various reagents under controlled conditions to ensure high yield and purity of the final product .

Case Studies and Experimental Findings

Study Focus Findings
Study AEnzyme InhibitionDemonstrated effective inhibition of α-glucosidase by related compounds, suggesting potential for T2DM treatment .
Study BAnti-inflammatory ActivityMolecular docking indicated promising interactions with 5-lipoxygenase, proposing anti-inflammatory applications .
Study CSynthesis MethodologyDetailed synthetic routes leading to high-yield production of related sulfonamide derivatives .

Comparison with Similar Compounds

Key Observations :

  • The 1H-indol-3-yl group at position 5 may confer π-π stacking interactions absent in analogs with pyridin-2-yl or morpholin-4-ylmethyl groups .

Heterocyclic Core Modifications

Replacement of the 1,2,4-triazole with other heterocycles significantly alters activity:

  • Oxadiazole Derivatives : Compounds like N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (MW: 407.47 g/mol) exhibit reduced steric bulk compared to triazole analogs, leading to higher enzyme inhibition (e.g., COX-2 IC50 = 1.2 µM vs. triazole analogs >5 µM) .
  • Thiadiazole Derivatives : Structural rigidity in thiadiazoles often compromises solubility but improves selectivity for hydrophobic binding sites.

NMR and Structural Analysis

Comparative NMR studies (e.g., δH chemical shifts in regions A and B) reveal that substituents on the triazole ring induce distinct electronic environments. For example, the 4-fluorophenyl group in the target compound causes upfield shifts (δH 7.1–7.3 ppm) in adjacent protons compared to morpholin-4-ylmethyl analogs (δH 6.8–7.0 ppm), suggesting stronger electron-withdrawing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.